molecular formula C15H9NO4S B5184371 2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

Cat. No.: B5184371
M. Wt: 299.3 g/mol
InChI Key: SNIXENINYQUBHV-RIYZIHGNSA-N
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Description

2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzylidene group attached to a benzo[b]thiophene core, with additional functional groups such as a hydroxyl group and a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Scientific Research Applications

2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, disrupting their normal function. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can be compared with other benzothiophene derivatives, such as:

  • 2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
  • 2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the hydroxyl and nitro groups in this compound makes it unique and potentially more versatile in certain applications .

Properties

IUPAC Name

(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-12-6-5-9(7-11(12)16(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8,17H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXENINYQUBHV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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